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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9) is a synthetic small molecule with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol. It belongs to the class of heterocyclic compounds featuring a tetrahydroisoquinoline core substituted at the 2-position with a pyrazine ring that bears a 3,5-dimethylpyrazole moiety at its 3-position.

Molecular Formula C18H19N5
Molecular Weight 305.4 g/mol
CAS No. 2549049-56-9
Cat. No. B6462600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline
CAS2549049-56-9
Molecular FormulaC18H19N5
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CN=C2N3CCC4=CC=CC=C4C3)C
InChIInChI=1S/C18H19N5/c1-13-11-14(2)23(21-13)18-17(19-8-9-20-18)22-10-7-15-5-3-4-6-16(15)12-22/h3-6,8-9,11H,7,10,12H2,1-2H3
InChIKeyCHGNAFQZPDRIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9): Compound Identity and Core Scaffold


2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9) is a synthetic small molecule with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol . It belongs to the class of heterocyclic compounds featuring a tetrahydroisoquinoline core substituted at the 2-position with a pyrazine ring that bears a 3,5-dimethylpyrazole moiety at its 3-position. This arrangement is distinct from simpler 2-(pyrazin-2-yl)-tetrahydroisoquinoline scaffolds and from analogs where the heterocyclic substitution pattern or the pyrazole substitution differs . The compound is primarily utilized as a research tool and screening compound in medicinal chemistry, where the precise arrangement of nitrogen heterocycles can influence target binding and selectivity profiles.

Unique heterocyclic scaffold Tetrahydroisoquinoline core with 3-(3,5-dimethylpyrazol-1-yl)pyrazine substitution; distinct from simpler 2-(pyrazin-2-yl) and pyrimidine analogs.
Differentiated physicochemical profile Higher molecular weight and lipophilicity relative to unsubstituted analog; supports CNS drug-like property exploration in early discovery.
Medicinal chemistry tool Suitable for kinase-focused screening libraries, fragment-based lead optimization, and selectivity studies against close heterocyclic analogs.

Why 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline Cannot Be Casually Substituted by In-Class Analogs


Substituting 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline for a seemingly similar analog risks altering key molecular recognition features. The 3,5-dimethylpyrazole group introduces steric and electronic effects that differ from unsubstituted pyrazole or other heterocyclic replacements. For instance, the 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline scaffold (CAS 1057281-51-2) lacks the pyrazole ring entirely, resulting in a significantly lower molecular weight (C13H13N3, 211.26 g/mol) and different hydrogen-bonding capacity [1]. Analogs such as 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline exchange the pyrazine for a pyrimidine ring, altering ring electronics and basicity . These structural variations can lead to different target binding affinities, off-target profiles, and physicochemical properties that preclude generic interchange without experimental validation.

Target 3,5-Dimethylpyrazole-substituted pyrazine
Analog risk Unsubstituted pyrazine (CAS 1057281-51-2)
Lacks pyrazole ring entirely; substantially lower molecular weight and hydrogen-bond acceptor count. May reduce target engagement and alter binding pocket complementarity.
Target Pyrazine core
Analog risk Pyrimidine analog (same MW)
Ring electronics and basicity differ; predicted logP is ~0.5 units lower. Can shift lipophilicity-dependent properties such as permeability and off-target binding profile.

Quantitative Differentiation Evidence for 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 2549049-56-9)


Molecular Weight and Heavy Atom Count Differentiation Against the Unsubstituted Pyrazine Analog

The target compound possesses a molecular weight of 305.4 g/mol (C18H19N5), significantly higher than the unadorned 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (211.26 g/mol, C13H13N3) [1]. This 94.1 g/mol increase reflects the addition of the 3,5-dimethylpyrazole substituent, which contributes 5 additional heavy atoms and alters the overall lipophilicity and steric profile. Such differences are critical in fragment-based screening where ligand efficiency indices depend on molecular size.

Molecular Weight
Class-level
305.4 g/mol vs 211.3 g/mol (unsubstituted analog) +94.1 (+44.5%)
Higher MW affects ligand efficiency and pharmacokinetic predictions.
Class-level inference; confirm in specific screening cascade.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Predicted LogP Differentiation Against the Pyrimidine Analog

The target compound's predicted logP (cLogP) is estimated at approximately 3.2 (±0.5), based on its pyrazine core and 3,5-dimethylpyrazole substituent. In comparison, the pyrimidine analog 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline (C18H19N5, same MW 305.4) is predicted to have a cLogP of approximately 2.7 due to the increased polarity of the pyrimidine ring . This ~0.5 log unit difference indicates the target compound is more lipophilic, which can influence membrane permeability, plasma protein binding, and metabolic stability.

Predicted LogP
Data to verify
~3.2 (pyrazine) vs ~2.7 (pyrimidine analog)
~0.5 log unit higher lipophilicity; may influence permeability and protein binding.
Consensus prediction; experimental logP/logD not reported.
Lipophilicity Drug-Likeness ADME Prediction

Hydrogen Bond Acceptor/Donor Count Differentiation

The target compound contains 5 hydrogen bond acceptors (all nitrogen atoms in pyrazole, pyrazine, and tetrahydroisoquinoline rings) and 0 hydrogen bond donors, compared to 3 acceptors and 0 donors for 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline [1]. This increased acceptor count provides additional potential for polar interactions with target proteins, while the absence of donors maintains low hydrogen-bond donation, which is often favorable for membrane permeability.

H-Bond Acceptors
Reported
5 acceptors vs 3 (unsubstituted analog) +2
Additional acceptors may strengthen polar contacts with kinase hinge regions.
0 donors maintained; favorable for permeability.
Molecular Recognition Pharmacophore Modeling Target Engagement

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound has 2 rotatable bonds (pyrazole-pyrazine and pyrazine-tetrahydroisoquinoline linkages), whereas the simpler 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has only 1 rotatable bond [1]. This minimal increase in flexibility may allow the target compound to adopt a slightly broader range of bioactive conformations, potentially enabling binding to a larger set of protein targets at the cost of a modest entropic penalty.

Rotatable Bonds
Reported
2 rotatable bonds vs 1 (unsubstituted analog)
Extra bond may enhance conformational adaptability for diverse target pockets.
Minimal increase; entropic penalty remains low.
Conformational Analysis Entropic Penalty Binding Kinetics

Best-Fit Research and Procurement Scenarios for 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline


Kinase Inhibitor Screening Libraries with Enhanced Hinge-Binding Potential

The presence of a pyrazine ring directly linked to the tetrahydroisoquinoline core, combined with the 3,5-dimethylpyrazole substituent, creates a scaffold capable of engaging the kinase hinge region through multiple nitrogen-based hydrogen bond acceptors . Procurement for kinase-focused compound collections is warranted when seeking novel chemotypes with tunable lipophilicity (cLogP ~3.2) that can be differentiated from the more polar pyrimidine analogs.

CNS Drug Discovery Programs Requiring Predicted Brain Penetration

With a molecular weight of 305.4 g/mol, 5 hydrogen bond acceptors, 0 donors, and a predicted cLogP of ~3.2, this compound falls within favorable CNS drug-like space . Its higher lipophilicity relative to pyrimidine-containing analogs may enhance passive diffusion across the blood-brain barrier, making it a candidate for neurological disorder targets.

Fragment Growing and Lead Optimization Starting Point

The target compound can serve as a fragment-grown derivative of the minimal 2-(pyrazin-2-yl)-tetrahydroisoquinoline scaffold (MW 211.3) . The additional 3,5-dimethylpyrazole moiety adds 94.1 g/mol and 2 heavy atoms, providing a vector for further substitution while maintaining ligand efficiency. This makes it a valuable intermediate for structure-activity relationship (SAR) exploration around the pyrazine 3-position.

Selectivity Screening Against Closely Related Heterocyclic Analogs

Direct comparison with the pyrimidine analog (2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline) in target selectivity panels can reveal the impact of pyrazine-versus-pyrimidine ring electronics on kinase selectivity. This pair is particularly useful for assessing the role of the heteroaryl ring in off-target interactions.

Application
Selection Property
Validation Focus
Kinase-focused compound libraries
Multi-nitrogen scaffold for potential hinge binding
Target engagement and selectivity profiling
CNS drug-like space exploration
Physicochemical profile (MW, HBA/HBD, lipophilicity)
Permeability and brain exposure assays
Fragment-to-lead SAR expansion
Suitable vector for further substitution at pyrazine 3-position
Ligand efficiency and synthetic tractability
Selectivity panel vs pyrimidine analog
Pyrazine vs pyrimidine electronics
Kinase selectivity and off-target profiling
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